4-Benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide
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Overview
Description
4-Benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its complex structure, which includes multiple benzamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green and highly efficient, providing high yields and utilizing eco-friendly processes.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining attention due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-Benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are known for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-phenylbenzamide
- N-Benzoylaniline
- N-Phenylbenzoic acid amide
Uniqueness
4-Benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity can lead to enhanced specificity and potency in its applications compared to simpler benzamide derivatives .
Properties
CAS No. |
61565-50-2 |
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Molecular Formula |
C27H21N3O3 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C27H21N3O3/c31-25(19-7-3-1-4-8-19)29-23-15-13-21(14-16-23)27(33)30-24-17-11-20(12-18-24)26(32)28-22-9-5-2-6-10-22/h1-18H,(H,28,32)(H,29,31)(H,30,33) |
InChI Key |
VLMKMCKPPURJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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